N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid
Description
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid is a chiral phthalamic acid derivative characterized by two (R)-(+)-1-phenylethyl substituents on the nitrogen atoms of the phthalamic acid backbone. Its molecular formula is C₃₀H₂₈N₂O₃, with a molecular weight of 464.55 g/mol (CAS 312693-55-3) . This compound is synthesized via stereoselective coupling reactions, often employing chiral resolving agents like (R)- or (S)-mandelic acid derivatives .
The compound’s stereochemical configuration enables its use as a chiral auxiliary or resolving agent in enantioselective synthesis. For example, it has been employed in the separation of diastereomeric mixtures of cyclopentenol derivatives, though its coupling efficiency is lower compared to mandelic acid or N-Boc-D-phenylalanine . Its stability in neutral and alkaline conditions makes it suitable for applications requiring prolonged reaction times .
Properties
IUPAC Name |
2-[bis[(1R)-1-phenylethyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYIVOVUPRJYNJ-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583769 | |
| Record name | 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-40-2 | |
| Record name | 2-[[Bis[(1R)-1-phenylethyl]amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312619-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Heating Method
- Reagents: Phthalic anhydride and (R)-(+)-1-phenylethylamine.
- Solvent: Commonly acetic acid or ethanol.
- Catalyst: Acid catalysts such as sulphamic acid (10%) may be employed to accelerate the reaction.
- Conditions: The reaction mixture is refluxed at temperatures typically ranging from 110°C to 150°C for 8–10 hours.
- Mechanism: The primary amine attacks the electrophilic carbonyl carbon of the phthalic anhydride, opening the anhydride ring and forming the phthalamic acid intermediate.
- Outcome: High yields (typically 85–98%) of N-substituted phthalamic acids are obtained with good stereochemical retention.
This method is well-established and provides a reliable route for preparing phthalamic acid derivatives, including bis-substituted compounds when stoichiometric amounts of chiral amine are used.
Microwave-Assisted Synthesis
- Reagents: Same as traditional method.
- Conditions: Microwave irradiation at 150–250°C for 3–10 minutes.
- Advantages: Significantly reduced reaction times and often higher yields (up to 89%) compared to conventional heating.
- Procedure: The mixture of phthalic anhydride and (R)-(+)-1-phenylethylamine is irradiated in a microwave reactor, often without solvent or with minimal solvent.
- Purification: The product is recrystallized from ethanol or other suitable solvents to achieve high purity.
Microwave-assisted synthesis offers a green chemistry approach with improved efficiency and is particularly useful for rapid screening of reaction conditions.
Solvent and Catalyst Variations
- Solvents: Acetonitrile, dichloromethane, and DMF have been used depending on solubility and reaction optimization.
- Catalysts: Sulphamic acid is commonly used; however, other acid catalysts or bases may be employed to modulate reaction rates and selectivity.
- Temperature Control: Maintaining temperatures between 15–30°C during addition steps can improve diastereoselectivity and yield.
- Stirring and Reaction Time: Extended stirring (up to 5 hours) after mixing reagents enhances crystallization and purity.
Detailed Research Findings and Data
| Parameter | Traditional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 8–10 hours | 3–10 minutes |
| Temperature | 110–150°C | 150–250°C |
| Catalyst | Sulphamic acid (10%) | Usually none or minimal catalyst |
| Solvent | Acetic acid, ethanol | Often solvent-free or ethanol |
| Yield (%) | 85–98% | 52–89% |
| Purification | Recrystallization from ethanol | Recrystallization from ethanol |
| Optical Purity Maintenance | High, due to mild conditions | High, rapid heating minimizes racemization |
Data synthesized from synthesis of phthalimide derivatives and related compounds.
Mechanistic Insights
The nucleophilic attack of the amine on the anhydride ring is the critical step. The reaction proceeds via:
- Formation of a tetrahedral intermediate.
- Ring opening of the anhydride to form a monoamide acid intermediate.
- Under stoichiometric control, bis-substitution occurs when two equivalents of (R)-(+)-1-phenylethylamine react with one equivalent of phthalic anhydride or phthalamic acid intermediate.
The stereochemistry of the (R)-(+)-1-phenylethylamine is preserved throughout the reaction due to the mild reaction conditions and absence of racemization-promoting agents.
Purification and Characterization
- Recrystallization: Commonly performed from ethanol or ether to obtain crystalline this compound.
- Optical Purity: Verified by chiral HPLC or polarimetry to confirm retention of chirality.
- Structural Confirmation: NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the formation of the bis-substituted phthalamic acid.
Summary of Key Preparation Protocol
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Mix phthalic anhydride (1 equiv) with (R)-(+)-1-phenylethylamine (2 equiv) in acetic acid | Ensure stoichiometric balance |
| 2 | Add 10% sulphamic acid catalyst | Catalyst accelerates reaction |
| 3 | Heat mixture under reflux at 110–150°C for 8–10 hours | Alternatively, microwave irradiation for 3–10 min |
| 4 | Cool reaction mixture, pour into ice water | Facilitates product precipitation |
| 5 | Filter and recrystallize from ethanol or ether | Purifies product and enhances optical purity |
| 6 | Characterize by NMR, IR, and chiral analysis | Confirm structure and stereochemistry |
Chemical Reactions Analysis
Types of Reactions: N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalamic acid derivatives.
Scientific Research Applications
Scientific Research Applications
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid has a wide range of applications across several domains:
Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to influence stereochemistry is critical in synthesizing pharmaceuticals where chirality is essential for efficacy.
Enzyme Interaction Studies
This compound is utilized in biochemical research to study enzyme-substrate interactions. It can bind to specific enzymes, modulating their activity and providing insights into biochemical pathways essential for various physiological processes.
Medicinal Chemistry
This compound is investigated for its potential therapeutic applications. Its chiral nature allows it to selectively interact with biological targets, making it valuable in drug design as a precursor for synthesizing chiral drugs. Research indicates that it may enhance the efficacy and specificity of therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the biological activity and applications of this compound:
- Chiral Catalysis: In one study focusing on the synthesis of fatty acid diethanolamides from triglycerides, this compound acted as a catalyst, achieving complete conversion within 30 minutes at 90 °C.
- Enzyme Inhibition: Investigations into its interactions with specific receptors have indicated potential roles in modulating signaling pathways related to cell proliferation and differentiation.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid | C24H23N2O3 | Enantiomer with different biological activity |
| (S)-(−)-N-(1-Phenylethyl)phthalamic acid | C15H15NO2 | Contains only one (S)-(-)-1-phenylethyl group |
| N-(1-Phenylethyl)phthalamic acid | C16H15NO2 | Simpler structure without bis-substitution |
Mechanism of Action
The mechanism of action of N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to chiral centers in biomolecules, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Their Properties
The table below summarizes key phthalamic acid derivatives and their distinguishing features:
Functional Comparisons
Chemical Stability and Reactivity
- This compound exhibits high stability in neutral and alkaline conditions due to steric hindrance from its bulky substituents .
- In contrast, N-(3-bromopropyl)-phthalamic acid and N-(2-bromoethyl)-phthalamic acid undergo rapid degradation via intramolecular nucleophilic displacement rather than hydrolysis, limiting their utility as prodrugs .
Physical and Industrial Use
Research Findings and Data Highlights
Stability Studies
- This compound remains intact in esterase-rich environments, whereas simpler derivatives like N-acyloxymethyl-phthalimides hydrolyze to release formaldehyde under similar conditions .
- Bromoalkyl-substituted phthalamic acids (e.g., N-(3-bromopropyl)) degrade rapidly via intramolecular reactions, precluding their use as prodrugs .
Biological Activity
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Overview of the Compound
This compound is a derivative of phthalamic acid, characterized by two chiral centers. Its stereochemical complexity allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
Synthesis
The synthesis of this compound typically involves the reaction of phthalic anhydride with (R)-(+)-1-phenylethylamine under controlled conditions. The process generally requires organic solvents such as dichloromethane or toluene and is conducted at room temperature or slightly elevated temperatures to ensure high yield and purity of the product.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as enzyme-substrate interactions and receptor signaling.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antioxidant Properties : It has been observed to exhibit antioxidant activities, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various experimental models.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a notable inhibition zone against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
In vitro assays demonstrated that this compound significantly scavenged free radicals, with an IC50 value indicating effective antioxidant capacity.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Applications in Medicine
This compound is being explored for various therapeutic applications:
- Chiral Auxiliary in Synthesis : It serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
- Potential Drug Development : Due to its biological activity, it is being investigated as a lead compound for developing new pharmaceuticals targeting infections and inflammatory diseases.
Q & A
Basic: What are the standard synthetic protocols for preparing N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid?
Methodological Answer:
The compound is typically synthesized via Steglich esterification, a DCC/DMAP-mediated coupling reaction. Key steps include:
- Using 1.5 equivalents of DCC (dicyclohexylcarbodiimide) and 0.1 equivalents of DMAP (4-dimethylaminopyridine) as catalysts.
- Conducting the reaction in anhydrous dichloromethane under an argon atmosphere to prevent moisture interference.
- Purifying the product via silica gel column chromatography under isocratic conditions to isolate diastereomeric mixtures .
Basic: How should this compound be stored and handled to ensure safety?
Methodological Answer:
- Storage: Keep at room temperature in a tightly sealed container, protected from light and moisture.
- Safety Protocols: Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation of dust; work in a fume hood if handling powdered forms.
- Hazards: Classified as a skin irritant (Category 2) and eye irritant (Category 2A) . In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .
Advanced: How does the stereochemistry of this compound influence its efficacy in diastereomeric resolutions?
Methodological Answer:
The (R)-(+)-1-phenylethyl groups confer chiral recognition properties, enabling selective binding to enantiomers. For example:
- In coupling reactions with cis-(±)-4-O-TBS-cyclopent-2-enol, this resolving agent achieved ≥93% yield for specific adducts but required longer reaction times compared to mandelic acid derivatives.
- The bulky aromatic substituents enhance steric discrimination but may slow reaction kinetics. Optimize by adjusting equivalents of resolving agent (1.5–2.0 eq.) and monitoring reaction progress via TLC or HPLC .
Advanced: What methodologies are used to study the hydrolysis kinetics of phthalamic acid derivatives like this compound?
Methodological Answer:
- Kinetic Analysis: Hydrolysis rates under mild acidic/alkaline conditions are evaluated via UV-Vis spectroscopy or HPLC to track product formation.
- Rate Laws: For phthalamic acids, hydrolysis often follows first-order kinetics or irreversible consecutive reaction paths . For example, N-(2’-hydroxyphenyl)phthalimide exhibits complex kinetics due to intramolecular catalysis.
- Solvent Effects: Mixed aqueous-organic solvents (e.g., water-DMSO) can stabilize intermediates, altering rate constants. Use pH-stat techniques to maintain consistent reaction conditions .
Advanced: How can structural modifications enhance the bioactivity of this compound as an enzyme inhibitor?
Methodological Answer:
- Pharmacophore Optimization: Introduce sulfonamido groups or acrylic acid moieties to mimic known DPPIV inhibitors like Gemifloxacin.
- Structure-Activity Relationship (SAR): Test derivatives for inhibitory activity using in vitro enzyme assays (e.g., fluorescence-based DPPIV inhibition).
- Computational Modeling: Align modified structures with pharmacophoric features (e.g., Hypo4/10, Hypo32/8) using molecular docking software (e.g., AutoDock) to predict binding affinity .
Advanced: What factors contribute to contradictory results in reaction yields when using this compound as a resolving agent?
Methodological Answer:
- Reaction Time vs. Steric Hindrance: Longer reaction times (e.g., 24–48 hours) are needed due to steric bulk, but extended durations risk side reactions (e.g., epimerization).
- Solvent Polarity: Non-polar solvents (e.g., dichloromethane) favor selectivity but slow kinetics. Screen solvents like THF or acetonitrile to balance rate and yield.
- Catalyst Loading: Increasing DMAP to 0.2–0.3 eq. may accelerate coupling without compromising purity .
Basic: What analytical techniques are used to characterize the purity and structure of this compound?
Methodological Answer:
- Purity Analysis: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm ≥98% purity.
- Structural Confirmation: 1H/13C NMR to verify chiral centers and phthalamic backbone. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm).
- Chiral Purity: Chiral HPLC or polarimetry to ensure enantiomeric excess (e.g., [α]D = +30° for (R)-isomer) .
Advanced: How does this compound compare to other resolving agents in asymmetric synthesis?
Methodological Answer:
- Efficiency: Compared to (R)-mandelic acid or dibenzoyl-L-tartaric acid , this agent provides lower yields (70–85%) but higher diastereomeric ratios (dr > 10:1) in certain systems.
- Scope: Effective for rigid substrates (e.g., cyclopentenols) but less suited for flexible aliphatic alcohols. Validate via screening with diverse substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
